molecular formula C35H58N4O8 B13677567 Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Cat. No.: B13677567
M. Wt: 662.9 g/mol
InChI Key: UIDMVSSGEIYXFH-UHFFFAOYSA-N
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Description

Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzyl group attached to a tetrazacyclododecane ring, which is further substituted with multiple 2-methylpropan-2-yl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves several steps. The primary synthetic route includes the following steps:

    Formation of the Tetrazacyclododecane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazacyclododecane ring.

    Substitution with 2-Methylpropan-2-yl Groups: The tetrazacyclododecane ring is then substituted with 2-methylpropan-2-yl groups through nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The final step involves the esterification of the substituted tetrazacyclododecane with benzyl acetate to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrazacyclododecane ring, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate can be compared with similar compounds, such as:

    Benzyl Acetate: A simpler ester with a benzyl group, used as a flavoring agent and in perfumery.

    Tetrazacyclododecane Derivatives: Compounds with similar ring structures but different substituents, used in various chemical and biological applications.

    2-Methylpropan-2-yl Esters: Esters with similar alkyl groups, used in organic synthesis and as solvents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C35H58N4O8

Molecular Weight

662.9 g/mol

IUPAC Name

benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C35H58N4O8/c1-33(2,3)45-30(41)24-37-17-15-36(23-29(40)44-27-28-13-11-10-12-14-28)16-18-38(25-31(42)46-34(4,5)6)20-22-39(21-19-37)26-32(43)47-35(7,8)9/h10-14H,15-27H2,1-9H3

InChI Key

UIDMVSSGEIYXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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